molecular formula C14H14N6O2 B2982237 N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1421501-01-0

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2982237
CAS RN: 1421501-01-0
M. Wt: 298.306
InChI Key: TXDFORTVWAMMQK-UHFFFAOYSA-N
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Description

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, commonly known as MTEB, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTEB belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

Electrophysiological Activity

Research on similar N-substituted benzamide derivatives has shown potential in cardiac electrophysiological activity, indicating the possibility for the development of new selective class III agents for arrhythmia treatment. Compounds in this class have shown potency comparable to existing treatments undergoing clinical trials, suggesting that modifications to the N-substituted benzamide structure, similar to N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, could yield promising new therapeutic agents (Morgan et al., 1990).

Supramolecular Gelators

Derivatives of benzamide, particularly with modifications on the isoxazole ring, have been synthesized and investigated for their gelation behavior. These studies aim to understand the role of methyl functionality and non-covalent interactions, such as π-π interactions and hydrogen bonding, on the material's properties. This insight is crucial for designing new materials with specific physical characteristics for applications in drug delivery and material science (Yadav & Ballabh, 2020).

Photodynamic Therapy

Imidazole-modified porphyrins, related to the compound , have shown pH-responsive behavior for producing singlet oxygen, a critical factor in photodynamic therapy for cancer treatment. This responsiveness to pH changes enhances the effectiveness of photodynamic therapy by increasing the production of singlet oxygen in acidic tumor environments, thus improving the selectivity and efficacy of cancer treatment (Zhu et al., 2011).

Antiviral Activity

The synthesis of benzamide-based derivatives has led to the discovery of compounds with significant antiviral activities against influenza viruses, including H5N1. This research opens the door for developing new antiviral agents that could be crucial in managing influenza outbreaks and pandemics. The ability of these compounds to inhibit viral replication highlights the potential of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide derivatives in contributing to antiviral drug development (Hebishy et al., 2020).

Anticancer Activity

The design and synthesis of benzamide derivatives have been targeted for their anticancer activity, indicating the broad therapeutic potential of these compounds. Evaluations against several cancer cell lines have shown promising results, suggesting that further exploration and modification of the N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide structure could yield effective treatments for various cancers (Ravinaik et al., 2021).

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-10-7-13(22-17-10)5-6-15-14(21)11-3-2-4-12(8-11)20-9-16-18-19-20/h2-4,7-9H,5-6H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDFORTVWAMMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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